molecular formula C14H22N2O B1527902 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine CAS No. 1306605-25-3

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine

Cat. No.: B1527902
CAS No.: 1306605-25-3
M. Wt: 234.34 g/mol
InChI Key: SJSHDLFGAZOKEL-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine is a synthetic organic compound that features an oxane ring substituted with an aminomethyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where a halomethyl derivative of the oxane ring reacts with ammonia or an amine.

    Attachment of the Phenylethylamine Moiety: This step involves the reaction of the aminomethyl-substituted oxane with phenylethylamine under suitable conditions, such as in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different oxidation states.

    Substitution: The aminomethyl and phenylethylamine groups can participate in substitution reactions, leading to a variety of functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could produce a wide range of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a precursor for biologically active compounds.

    Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive molecules.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(aminomethyl)-N-(1-phenylethyl)oxane: Lacks the amine group on the oxane ring.

    N-(1-phenylethyl)oxan-4-amine: Lacks the aminomethyl group.

    4-(aminomethyl)oxan-4-amine: Lacks the phenylethylamine moiety.

Uniqueness

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine is unique due to the presence of both the aminomethyl and phenylethylamine groups on the oxane ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(13-5-3-2-4-6-13)16-14(11-15)7-9-17-10-8-14/h2-6,12,16H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHDLFGAZOKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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